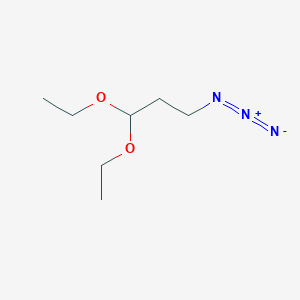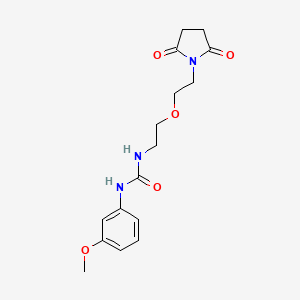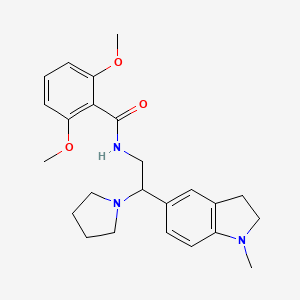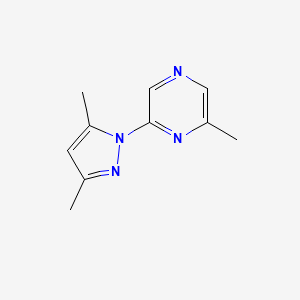
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail.
Scientific Research Applications
Anti-acetylcholinesterase Activity
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates potential for anti-acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. These compounds, designed to optimize spacer length for better interaction with enzyme binding sites, demonstrate that certain structural modifications can enhance inhibitory activities, suggesting a pathway for developing more effective therapeutic agents (Vidaluc et al., 1995).
Orexin Receptor Antagonism
The characterization of selective orexin-1 receptor antagonists for treating stress-induced hyperarousal without inducing hypnotic effects showcases another application. This is particularly relevant in psychiatric disorders associated with stress or hyperarousal states, indicating a novel therapeutic strategy (Bonaventure et al., 2015).
Blockade of Orexin Receptors
Studies on the blockade of orexin-1 receptors attenuating the effects of orexin-2 receptor antagonism-induced sleep promotion in rats further emphasize the role of urea derivatives in modulating sleep-wake cycles. This suggests potential applications in sleep disorders and highlights the intricate balance between orexin receptor activity and sleep regulation (Dugovic et al., 2009).
Adenosine A(3) Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, offering insights into developing antagonists for conditions like inflammation and cancer, where adenosine signaling plays a critical role. This research underscores the importance of structural features in enhancing receptor affinity and selectivity (van Muijlwijk-Koezen et al., 2000).
Novel Syntheses and Biological Activities
Efforts in synthesizing novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities highlight the chemical versatility and potential biological activities of these compounds. Their applications range from anti-inflammatory to antimicrobial activities, presenting a wide spectrum of therapeutic possibilities (Keche & Kamble, 2014).
properties
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-12-6-5-11(9-10(12)4-7-14(18)19)16-15(20)17-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWHGJGWZXFTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)


![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
